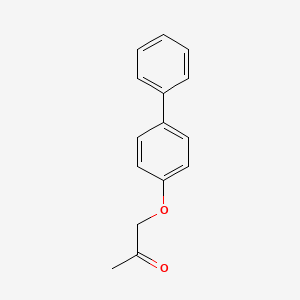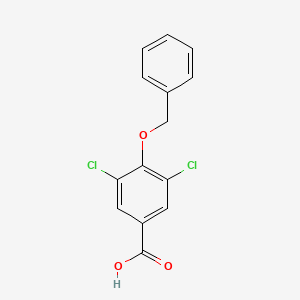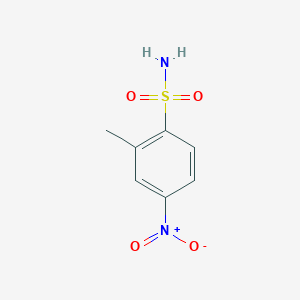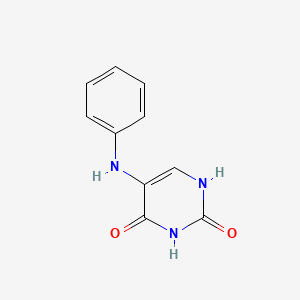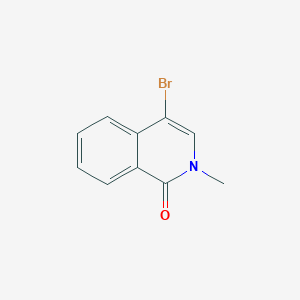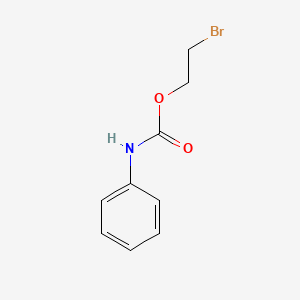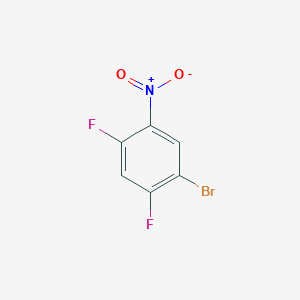
1-Bromo-2,4-difluoro-5-nitrobenzene
概要
説明
Synthesis Analysis
The synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene can be achieved through different methodologies, reflecting the compound's versatility and importance in organic synthesis. A notable method involves the Schiemann reaction, which is utilized to introduce bromo and fluoro substituents onto the benzene ring, starting from m-phenylenediamine. This approach has been highlighted for its high yield and cost-effectiveness, producing the compound with over 98% purity and a total yield reaching 40% (He-ping, 2005).
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4-difluoro-5-nitrobenzene has been investigated through various spectroscopic and computational methods. Studies on similar compounds have shown that the presence of substituents like bromo, fluoro, and nitro groups can significantly influence the molecular conformation due to their electron-withdrawing effects and steric interactions. Gas-phase electron diffraction (GED) combined with quantum chemical calculations provides insights into the equilibrium structures, highlighting the planarity of the benzene ring and the orientation of substituents (Dorofeeva et al., 2008).
科学的研究の応用
1-Bromo-2,4-difluoro-5-nitrobenzene is a chemical compound with the empirical formula C6H2BrF2NO2 . It’s a solid substance with a molecular weight of 237.99 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
-
Organic Synthesis : This compound could be used as a building block in the synthesis of more complex molecules . Its bromine atom could be replaced by other groups in a substitution reaction, and its nitro group could be reduced to an amine, offering possibilities for creating a wide range of derivatives.
-
Medicinal Chemistry : In medicinal chemistry, this compound could be used to synthesize new drug molecules . The presence of multiple reactive sites (bromine, nitro group, and fluorine atoms) makes it a versatile starting material for the synthesis of a variety of biologically active compounds.
-
Material Science : In material science, this compound could potentially be used in the synthesis of new materials . For example, it could be used to create polymers with specific properties.
-
Proteomics Research : According to one source, this compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used in experiments related to protein structure or function.
-
Analytical Chemistry : This compound could be used as a standard or reagent in analytical chemistry . Its unique structure and properties could make it useful in the development or validation of analytical methods.
-
Environmental Science : In environmental science, this compound could be used in studies related to pollution or contamination . For example, it could be used to study the behavior of similar compounds in the environment or their effects on different organisms.
Safety And Hazards
特性
IUPAC Name |
1-bromo-2,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUUWURPSUSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278831 | |
| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-5-nitrobenzene | |
CAS RN |
345-24-4 | |
| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 345-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




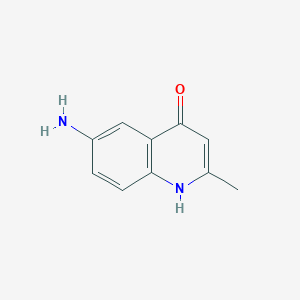
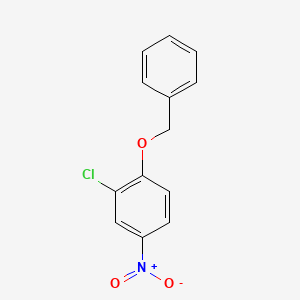

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
